molecular formula C14H22N2O2S B4579113 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine

1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine

Cat. No.: B4579113
M. Wt: 282.40 g/mol
InChI Key: NIUPXNMFQMJLJQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features an ethyl group and a 4-methylbenzylsulfonyl group attached to the piperazine ring, making it a unique and versatile molecule in various fields of scientific research and industrial applications.

Scientific Research Applications

1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.

Preparation Methods

The synthesis of 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine typically involves several steps:

    Starting Materials: The synthesis begins with piperazine, 4-methylbenzyl chloride, and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol.

    Synthetic Route:

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. The reactions are often conducted under mild to moderate temperatures and pressures to ensure selectivity and yield.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

    Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(ethylsulfonyl)-4-(4-methylbenzyl)piperazine and other piperazine derivatives share structural similarities.

    Uniqueness: The presence of the 4-methylbenzylsulfonyl group distinguishes it from other piperazine derivatives, potentially conferring unique biological and chemical properties.

    Comparison: Compared to other piperazine derivatives, this compound may exhibit different reactivity and biological activity due to its specific substituents.

Properties

IUPAC Name

1-ethyl-4-[(4-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-15-8-10-16(11-9-15)19(17,18)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUPXNMFQMJLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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